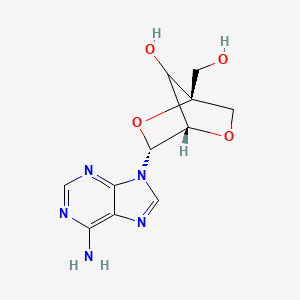

2'-O,4'-C-Methyleneadenosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H13N5O4 |

|---|---|

Peso molecular |

279.25 g/mol |

Nombre IUPAC |

(1S,3R,4S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |

InChI |

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7?,10+,11-/m0/s1 |

Clave InChI |

GHKDRNDFVCEETA-LYFOIYRLSA-N |

SMILES isomérico |

C1[C@]2(C([C@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |

SMILES canónico |

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |

Origen del producto |

United States |

Foundational & Exploratory

2'-O,4'-C-Methyleneadenosine: A Technical Guide to its Structure, Synthesis, and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O,4'-C-Methyleneadenosine, a prominent member of the Locked Nucleic Acid (LNA) family, represents a significant advancement in nucleic acid chemistry with profound implications for therapeutic applications. Its defining feature, a methylene bridge locking the ribose moiety into a C3'-endo conformation, imparts exceptional thermal stability to oligonucleotides and remarkable resistance to nuclease degradation. These properties have positioned this compound as a critical building block in the development of antisense oligonucleotides, siRNAs, and aptamers. Furthermore, its structural analogy to adenosine has spurred investigations into its potential as a direct-acting antiviral agent, primarily through the mechanism of RNA chain termination. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, with a focus on its application in drug development.

Core Structure and Chemical Properties

This compound is a synthetically modified ribonucleoside. The key structural feature is a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This covalent linkage "locks" the furanose ring in an N-type (C3'-endo) conformation, which is characteristic of A-form RNA helices. This pre-organized structure minimizes the entropic penalty of hybridization, leading to a significant increase in the binding affinity of LNA-modified oligonucleotides to their complementary RNA or DNA targets.

The IUPAC name for this compound is (1R,4S,6R,7S)-6-(6-aminopurin-9-yl)-4-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₅O₄ |

| Molecular Weight | 279.25 g/mol |

| CAS Number | 206055-70-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

| Storage | Store at -20°C, protected from light |

Synthesis of this compound and its Phosphoramidite

The synthesis of this compound is a multi-step process that typically starts from a readily available sugar precursor. The following is a generalized experimental protocol adapted from the synthesis of related LNA nucleosides.

Experimental Protocol: Synthesis of N6-Benzoyl-2'-O,4'-C-methyleneadenosine

This protocol outlines the key steps to synthesize the base-protected LNA-adenosine monomer, a crucial intermediate for phosphoramidite synthesis.

Materials:

-

Starting material (e.g., a suitably protected ribose derivative)

-

N6-Benzoyladenine

-

Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Organic solvents (acetonitrile, dichloromethane, methanol, etc.)

-

Reagents for mesylation and cyclization (e.g., methanesulfonyl chloride, sodium hydride)

-

Protecting group reagents (e.g., 4,4'-dimethoxytrityl chloride (DMT-Cl))

-

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Glycosylation: A suitably protected sugar derivative is reacted with N6-benzoyladenine in the presence of BSA and a Lewis acid catalyst like TMSOTf in an anhydrous solvent such as acetonitrile. The reaction mixture is heated to facilitate the formation of the N-glycosidic bond.

-

Mesylation and Cyclization: The 2'-hydroxyl group of the resulting nucleoside is selectively mesylated using methanesulfonyl chloride in pyridine. Subsequent treatment with a strong base, such as sodium hydride, induces an intramolecular cyclization to form the 2'-O,4'-C-methylene bridge.

-

Deprotection and Protection: The protecting groups on the sugar moiety are removed, followed by the selective protection of the 5'-hydroxyl group with DMT-Cl in pyridine. The N6-benzoyl group remains to protect the exocyclic amine of adenine.

-

Purification: The product, N6-Benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine, is purified by silica gel column chromatography.

Experimental Protocol: Synthesis of 5'-O-DMT-N6-Benzoyl-2'-O,4'-C-methyleneadenosine-3'-O-phosphoramidite

Procedure:

-

Phosphitylation: The purified N6-Benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine is dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Reaction Monitoring: The reaction is stirred under an inert atmosphere at room temperature and monitored by TLC or ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude phosphoramidite is purified by silica gel chromatography to yield the final product.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This compound is incorporated into oligonucleotides using standard automated solid-phase synthesis based on phosphoramidite chemistry.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis cycle consists of four main steps:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound phosphoramidite is activated by a catalyst (e.g., 1H-tetrazole or 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[2]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[2]

These four steps are repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.

Mechanism of Action as an Antiviral Agent

When metabolized to its triphosphate form (LNA-ATP), this compound can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp). Its mechanism of action is primarily through RNA chain termination.

The viral RdRp incorporates LNA-ATP into the growing viral RNA strand. However, the rigid, locked conformation of the sugar moiety prevents the proper alignment of the 3'-hydroxyl group for the subsequent phosphodiester bond formation with the next incoming nucleotide. This steric hindrance effectively terminates the elongation of the viral RNA chain, thus inhibiting viral replication.[3][4][5]

Figure 2. Mechanism of viral RNA chain termination by this compound.

Quantitative Data

The incorporation of this compound significantly enhances the thermal stability of nucleic acid duplexes. The antiviral activity of LNA-modified oligonucleotides and related nucleoside analogs has been demonstrated against a range of viruses.

Table 2: Thermodynamic Properties of LNA-A Containing Oligonucleotides

| Modification | Duplex Type | ΔTm per modification (°C) | Reference |

| Internal LNA-A | DNA/RNA | +3 to +8 | [6] |

| Terminal LNA-A | DNA/RNA | +1 to +4 | [6] |

Table 3: Antiviral Activity of LNA-modified Oligonucleotides and Related Bridged Nucleosides

| Compound/Oligonucleotide | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| LNA-modified ASO | Hepatitis C Virus (HCV) | Replicon | 0.05 | >10 | >200 | [7] |

| 2',4'-BNA(NC)-modified siRNA | Luciferase | Gene Silencing | - | - | - | [8] |

| Phosphorothioate Oligonucleotide | SARS-CoV-2 | Antiviral | 0.27 - 34 | >100 | >2.9 - >370 | [9] |

Table 4: Kinetic Parameters for Nucleotide Analog Incorporation by Viral Polymerases (Representative Data)

| Polymerase | Nucleotide Analog | K_d (µM) | k_pol (s⁻¹) | Reference |

| HCV NS5B RdRp | CTP (natural) | 39 ± 3 | 16 ± 1 | [8] |

| HCV NS5B RdRp | GTP (natural) | 22 ± 2 | 2.1 ± 0.1 | [8] |

| Poliovirus 3Dpol | ATP (natural) | - | 86 | [10] |

Note: Specific kinetic data for the incorporation of this compound triphosphate by viral polymerases is a key area for future research.

Conclusion

This compound is a powerful tool in the field of nucleic acid therapeutics and antiviral drug discovery. Its unique structural properties confer enhanced stability and binding affinity to oligonucleotides, making it an ideal modification for antisense and RNAi applications. Furthermore, its ability to act as a chain terminator for viral RNA polymerases highlights its potential as a direct-acting antiviral agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable molecule. Further investigation into the pharmacokinetics, pharmacodynamics, and specific antiviral efficacy of this compound is warranted to translate its promising in vitro profile into clinical applications.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Oligonucleotides Targeting the SARS-CoV-2 Genomic RNA Stem-Loop Sequences within the 3′-End of the ORF1b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Discovery and Synthesis of 2',4'-BNA (LNA) Monomers: A Technical Guide

Introduction

Bridged Nucleic Acids (BNAs) represent a class of synthetic oligonucleotide analogues that have revolutionized molecular biology, diagnostics, and therapeutic research. Among the most significant BNAs is the first-generation 2',4'-BNA, more commonly known as Locked Nucleic Acid (LNA). The defining feature of an LNA monomer is a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This covalent linkage "locks" the furanose ring into a rigid C3'-endo conformation, which is the ideal geometry for forming stable Watson-Crick base pairs within a duplex.[1][2][] This structural pre-organization significantly enhances the binding affinity of LNA-containing oligonucleotides for their complementary DNA and RNA targets, while also increasing their resistance to nuclease degradation.[1] This guide provides an in-depth technical overview of the seminal discovery and core synthetic strategies for producing 2',4'-BNA (LNA) phosphoramidite monomers for use in oligonucleotide synthesis.

Discovery and Foundational Concepts

The development of 2',4'-BNA (LNA) is credited to the independent and near-simultaneous work of two research groups. In 1997, the group led by Takeshi Imanishi first reported the synthesis of 2'-O,4'-C-methyleneuridine and -cytidine, establishing the novel bicyclic nucleoside structure.[1][4][5] Shortly after, in 1998, Jesper Wengel's group independently described this class of molecules, coining the term Locked Nucleic Acid (LNA).[1][6]

The fundamental principle behind LNA's remarkable properties is the reduction in conformational entropy. In natural DNA and RNA, the sugar moiety is flexible. Upon hybridization, the sugar must adopt the correct pucker (C3'-endo for A-form duplexes). By locking the sugar in this optimal pre-organized state, the entropic penalty of duplex formation is reduced, leading to a more favorable binding energy and, consequently, a significant increase in the thermal stability (melting temperature, Tₘ) of the resulting duplex.[1][2] Each incorporation of an LNA monomer can increase the Tₘ of a duplex by 2-8 °C.[]

General Synthesis of LNA Phosphoramidites

The chemical synthesis of LNA monomers is a multi-step process that begins with a suitable carbohydrate precursor and culminates in a phosphoramidite building block ready for automated solid-phase oligonucleotide synthesis. The general workflow involves constructing the characteristic bicyclic sugar, introducing the desired nucleobase, applying protecting groups, and finally, phosphitylating the 3'-hydroxyl group.

Caption: High-level workflow for the synthesis of LNA phosphoramidite monomers.

Detailed Synthesis Pathway: LNA Uridine Analogue

A representative synthesis route for LNA phosphoramidites often starts from a commercially available sugar like diacetone-α-D-allose.[7] The following pathway illustrates the key transformations required to produce a C5-functionalized LNA uridine phosphoramidite, a versatile intermediate for further modifications.

Caption: Key steps in the synthesis of a C5-functionalized LNA uridine phosphoramidite.

Experimental Protocols and Quantitative Data

The successful synthesis of LNA monomers relies on precise experimental conditions. The following tables summarize representative protocols and the yields for key synthetic transformations, compiled from published literature.

Table 1: Summary of Experimental Protocols for LNA Monomer Synthesis

| Step | Reaction Description | Key Reagents and Conditions | Purpose | Citation |

| 1 | C5-Iodination | Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetic Acid (AcOH), 80 °C, ~40 min. | Installs a reactive iodine at the C5 position of uridine for subsequent cross-coupling reactions. | [7] |

| 2 | 5'-O-Protection | 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine. | Protects the primary 5'-hydroxyl group, essential for directing subsequent reactions and for use in automated synthesis. | [7] |

| 3 | Sonogashira Coupling | Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), in a suitable solvent like DMF. | Couples a functional group (e.g., alkyne) to the C5 position of the nucleobase. | [7] |

| 4 | 3'-O-Phosphitylation | 2-Cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite and an activator like 4,5-dicyanoimidazole (DCI). | Introduces the phosphoramidite moiety at the 3'-hydroxyl group, creating the final building block for oligonucleotide synthesis. | [8] |

| 5 | Oligonucleotide Coupling | LNA phosphoramidite, Activator (e.g., DCI), Controlled Pore Glass (CPG) solid support. | Incorporates the LNA monomer into a growing oligonucleotide chain using an automated synthesizer. | [6][7] |

Table 2: Quantitative Yields for Key LNA Synthesis Steps

| Starting Material | Reaction Step | Product | Typical Yield (%) | Citation |

| LNA Uridine Diol | C5-Iodination | C5-Iodo-LNA Uridine | 87% | [7] |

| C5-Iodo-LNA Uridine | 5'-O-Dimethoxytritylation | 5'-O-DMTr-C5-Iodo-LNA Uridine | 84% | [7] |

| 5'-O-DMTr Protected LNA Nucleoside | 3'-O-Phosphitylation | 3'-O-Phosphoramidite | Not specified, but described as a "highly efficient method". | [8] |

| LNA Uridine Diol (from diacetone-α-d-allose) | Multi-step synthesis | LNA Uridine Diol | ~52% | [7] |

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized LNA phosphoramidites are fully compatible with standard automated solid-phase synthesis protocols.[1][6][9] The process follows the same four-step cycle as DNA and RNA synthesis: detritylation, coupling, capping, and oxidation. However, due to the increased steric bulk of the LNA monomer, the coupling step often requires an extended reaction time to achieve high stepwise yields (>95%).[6][7]

Caption: The four-step cycle for incorporating an LNA monomer during solid-phase synthesis.

Conclusion

The discovery and efficient synthesis of 2',4'-BNA (LNA) monomers marked a pivotal moment in nucleic acid chemistry. The foundational work by the Imanishi and Wengel groups provided researchers with a powerful tool to create oligonucleotides with exceptionally high binding affinity and biological stability. The synthetic routes, now well-established, allow for the routine production of LNA phosphoramidites, enabling their widespread use in demanding applications such as SNP genotyping, in situ hybridization, and antisense therapeutics.[4][6] The success of LNA has also spurred the development of next-generation BNAs, which continue to refine and enhance the properties of synthetic oligonucleotides for advanced research and drug development.[10][11]

References

- 1. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 2. microsynth.com [microsynth.com]

- 4. A brief history of Bridged Nucleic Acids (BNAs) [biosyn.com]

- 5. Bridged nucleic acid - Wikipedia [en.wikipedia.org]

- 6. glenresearch.com [glenresearch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and properties of 2',4'-BNA(NC): a bridged nucleic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

A Technical Guide to the Chemical Properties of 2'-O,4'-C-Methyleneadenosine (LNA-A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneadenosine, a cornerstone of Locked Nucleic Acid (LNA) technology, represents a significant advancement in nucleic acid chemistry. This adenosine analog is characterized by a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the furanose ring into a rigid C3'-endo (North-type) conformation.[1][2] This structural constraint pre-organizes the sugar-phosphate backbone, leading to remarkable chemical and biological properties.[2] This guide provides an in-depth analysis of the chemical properties of this compound (LNA-A), including its thermodynamic stability, synthesis, nuclease resistance, and its application in modulating critical cellular signaling pathways.

Core Chemical and Physical Properties

The defining feature of this compound is its locked ribose structure, which significantly impacts its properties compared to natural deoxyadenosine or adenosine.

Structure and Conformation

The methylene bridge rigidly holds the ribose ring in an N-type (C3'-endo) conformation, which is characteristic of A-form RNA helices.[1][2] This pre-organized structure minimizes the entropic penalty associated with duplex formation, contributing to its enhanced binding affinity.

Solubility

Acid/Base Properties (pKa)

Specific experimental pKa values for the this compound monomer are not extensively documented. The pKa of nucleobases can be significantly influenced by their local environment within an oligonucleotide sequence.[6][7] For a free nucleoside, the primary sites of protonation are on the nucleobase. For adenosine, the N1 position has a pKa of approximately 3.6-4.3.[6] The locked conformation is not expected to dramatically alter the intrinsic pKa of the adenine base itself, but it can influence the electrostatic environment within a nucleic acid duplex.

Quantitative Data: Thermodynamic Stability

The incorporation of this compound into oligonucleotides dramatically enhances their thermal stability and binding affinity for complementary DNA and RNA strands. This is the most significant chemical property of LNA-A. The increase in melting temperature (Tm) is a key quantitative measure of this stability.

| Modification Type | Hybridization Partner | ΔTm per LNA-A Modification (°C) | Reference |

| LNA-DNA | RNA | +2 to +10 | [1][8] |

| LNA-DNA | DNA | +1 to +8 | [8] |

| LNA-LNA | LNA | > +5 | [8] |

Table 1: Enhancement of Duplex Melting Temperature (Tm) by LNA-A Modification.

The enhanced stability is a result of favorable changes in the thermodynamic parameters of duplex formation, specifically a more favorable enthalpy (ΔH°) and a less unfavorable entropy (ΔS°) of hybridization.

| Parameter | Effect of LNA-A Incorporation | Rationale | Reference |

| ΔG° (Gibbs Free Energy) | Becomes more negative | Indicates a more spontaneous and stable duplex formation. | [9] |

| ΔH° (Enthalpy) | Becomes more negative | Reflects stronger base stacking and hydrogen bonding interactions. | [9] |

| ΔS° (Entropy) | Becomes less negative (less unfavorable) | The pre-organized, rigid structure of LNA reduces the entropic cost of ordering the single strand into a duplex. | [9] |

Table 2: Thermodynamic Contributions of LNA-A to Duplex Stability.

Experimental Protocols

Representative Synthesis of LNA-A Phosphoramidite

The synthesis of LNA-A phosphoramidite is a multi-step process that is crucial for its subsequent incorporation into oligonucleotides via automated solid-phase synthesis. While specific, detailed industrial protocols are proprietary, the general approach follows a convergent strategy.

Objective: To synthesize the 3'-O-phosphoramidite of N6-benzoyl-5'-O-DMT-2'-O,4'-C-methyleneadenosine.

Materials:

-

Starting Material: Adenosine

-

Protecting Group Reagents: Dimethoxytrityl chloride (DMT-Cl), Benzoyl chloride (Bz-Cl)

-

Reagents for Methylene Bridge Formation: (Specific reagents for cyclization, e.g., via tosylation and intramolecular cyclization)

-

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite.[9][10]

-

Activator: 4,5-Dicyanoimidazole (DCI) or 1H-Tetrazole.[10][11]

-

Solvents: Pyridine, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Purification: Silica gel chromatography

Methodology:

-

Protection of Adenosine:

-

Protect the 5'-hydroxyl group of adenosine with DMT-Cl in pyridine.

-

Protect the N6-amino group of the adenine base with benzoyl chloride.

-

-

Formation of the 2'-O,4'-C-Methylene Bridge:

-

This is a key and complex step. A common strategy involves selective manipulation of the 2' and 4' positions of the ribose. This can involve:

-

Introduction of a leaving group (e.g., tosylate) at the 2'-position.

-

Generation of a reactive species at the 4'-position (e.g., a 4'-C-hydroxymethyl group).

-

Intramolecular nucleophilic attack of the 2'-oxygen on the 4'-carbon to form the bicyclic system.

-

-

-

Phosphitylation:

-

Purification:

-

The reaction mixture is quenched and worked up.

-

The crude product is purified by silica gel column chromatography to yield the pure LNA-A phosphoramidite building block. The quality of the phosphoramidite is critical for efficient oligonucleotide synthesis.[10]

-

Nuclease Resistance Assay (Representative Protocol)

Objective: To quantify the stability of an LNA-A containing oligonucleotide against 3'-exonuclease degradation compared to an unmodified DNA oligonucleotide.

Materials:

-

Oligonucleotides: 5'-labeled (e.g., with 32P or a fluorescent dye) LNA-A containing oligonucleotide and a corresponding unmodified DNA control.

-

Enzyme: Snake Venom Phosphodiesterase (SVPD), a 3'→5' exonuclease.[1][12]

-

Reaction Buffer: Appropriate buffer for SVPD activity (e.g., Tris-HCl, MgCl₂).

-

Quenching Solution: EDTA or formamide loading dye.

-

Analysis: Denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or fluorescence imaging.

Methodology:

-

Reaction Setup:

-

In separate microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, the 5'-labeled oligonucleotide (LNA-modified or DNA control), and water.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

-

Enzyme Digestion:

-

Initiate the reaction by adding a standardized amount of SVPD to each tube.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction and immediately add them to a quenching solution to stop the enzymatic degradation.

-

-

Analysis:

-

Run the samples on a denaturing PAGE gel to separate the full-length oligonucleotide from its degradation products based on size.

-

Visualize the bands using autoradiography (for 32P) or a fluorescence scanner.

-

-

Quantification:

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Plot the percentage of remaining full-length oligonucleotide against time to determine the degradation kinetics and half-life for both the LNA-modified and control oligonucleotides. LNA-containing oligonucleotides are expected to show significantly slower degradation.[1]

-

Application in Modulating Signaling Pathways

The exceptional stability and high binding affinity of this compound make it an invaluable component of antisense oligonucleotides (ASOs) designed to target and modulate gene expression in critical cellular signaling pathways implicated in diseases like cancer.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] LNA-modified ASOs can be designed to specifically bind to the mRNA of key pathway components, such as Akt1, leading to its degradation via an RNase H-dependent mechanism and subsequent pathway inhibition.[13]

References

- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of DNA Strand Displacement Systems with Locked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of pKa values for deprotonable nucleobases in short model oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor Activity of a Novel Antisense Oligonucleotide Against Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/Akt signalling pathway-associated long noncoding RNA signature predicts the prognosis of laryngeal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of LNA-Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA)-modified oligonucleotides represent a significant advancement in nucleic acid therapeutics and diagnostics. Their unique conformational rigidity, conferred by a methylene bridge between the 2'-oxygen and 4'-carbon of the ribose sugar, dramatically enhances their biophysical and biochemical properties.[1] This technical guide provides an in-depth exploration of the mechanism of action of LNA-modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Enhanced Biophysical Properties: The Foundation of LNA Efficacy

The defining characteristic of LNA is its locked C3'-endo conformation, which pre-organizes the oligonucleotide into an A-type helical structure, mimicking the geometry of RNA.[2] This structural constraint is the primary driver of the superior properties of LNA-modified oligonucleotides compared to their unmodified DNA or RNA counterparts.

Unprecedented Binding Affinity and Thermal Stability

The pre-organized structure of LNA minimizes the entropic penalty of hybridization, leading to a significant increase in binding affinity for complementary DNA and RNA targets. This enhanced affinity is reflected in a substantial increase in the melting temperature (Tm) of the resulting duplexes.

Data Summary: Impact of LNA Modification on Thermal Stability (Tm)

| Oligonucleotide Type | Modification Details | Tm Increase per LNA Monomer (°C vs. DNA/RNA) | Tm (°C) vs. RNA Target (Example) | Reference |

| LNA/DNA Mixmer | Isolated LNA residues | +2.4 to +4.0 | 78.5 (4 LNAs) | [3] |

| LNA/DNA Gapmer | LNA wings, DNA gap | +1.5 to +2.7 | 74.0 (6 LNAs) | [3] |

| Fully LNA | All residues are LNA | Up to +10 | - | [4] |

| 2'-O-Methyl | 2'-O-Methyl modification | < +1.0 | 63.0 | [3] |

| Phosphorothioate (PS) | Phosphorothioate backbone | Decrease | 51.5 | [3] |

| Unmodified DNA | Standard DNA | N/A | 60.5 | [3] |

Note: Tm values are sequence and buffer condition dependent. The example Tm values are for an 18-mer oligonucleotide hybridized to a complementary RNA target.

Exceptional Nuclease Resistance

The rigid structure of LNA confers remarkable resistance to degradation by endo- and exonucleases present in serum and cellular environments.[5][6][7] This increased stability translates to a longer biological half-life, a critical attribute for therapeutic applications.

Data Summary: Nuclease Stability of LNA-Modified Oligonucleotides

| Oligonucleotide Type | Modification Details | Half-life in Human Serum (t1/2) | Fold Increase vs. Unmodified DNA | Reference |

| LNA/DNA Gapmer | 3 LNA residues at each end | ~15 hours | ~10-fold | [3] |

| LNA/DNA Gapmer | 4 LNA residues at each end | ~15 hours | ~10-fold | [3] |

| Phosphorothioate (PS) | Fully PS backbone | ~10 hours | ~6.7-fold | [3] |

| 2'-O-Methyl Gapmer | 2'-O-Me wings, DNA gap | ~12 hours | ~8-fold | [3] |

| Unmodified DNA | Standard DNA | ~1.5 hours | N/A | [3] |

Core Mechanisms of Action

LNA-modified oligonucleotides primarily exert their biological effects through two distinct mechanisms: RNase H-dependent degradation of target RNA and steric hindrance of cellular processes. The choice of mechanism is dictated by the design of the LNA oligonucleotide.

RNase H-Mediated Target Degradation (Gapmer Design)

LNA/DNA "gapmers" are chimeric oligonucleotides composed of a central "gap" of DNA residues flanked by "wings" of LNA modifications.[7][8] This design leverages the high binding affinity and nuclease resistance of the LNA wings while enabling the recruitment of Ribonuclease H (RNase H).

Upon hybridization of the gapmer to the target mRNA, the DNA:RNA heteroduplex in the gap region is recognized by RNase H, an endogenous enzyme that selectively cleaves the RNA strand.[8][9] This cleavage leads to the degradation of the target mRNA, resulting in potent and specific gene silencing. The intact LNA gapmer can then bind to and initiate the degradation of additional target mRNA molecules.[9] For full activation of RNase H, a DNA gap of at least seven to eight nucleotides is required.[3][10]

Signaling Pathway: RNase H-Dependent Gene Silencing by LNA Gapmers

Caption: RNase H-mediated gene silencing by an LNA gapmer.

Steric Blockade (Fully Modified and Mixmer Designs)

When LNA-modified oligonucleotides are designed as fully modified sequences or as "mixmers" (with alternating LNA and DNA/RNA monomers), they do not typically recruit RNase H.[3][7] Instead, their mechanism of action relies on steric hindrance. By binding with high affinity to a target nucleic acid, they physically obstruct the binding of cellular machinery involved in processes such as:

-

Translation Arrest: Binding to the 5' untranslated region (UTR) or the start codon of an mRNA can prevent ribosome assembly and initiation of translation.[3]

-

Splicing Modulation: Targeting splice sites or splicing regulatory elements within a pre-mRNA can alter splicing patterns, leading to exon skipping or inclusion, or the production of non-functional protein isoforms.

-

microRNA Inhibition: LNA-modified anti-miRs are potent inhibitors of microRNA (miRNA) function.[11] By binding to mature miRNAs, they prevent their incorporation into the RNA-induced silencing complex (RISC) and subsequent targeting of mRNAs.[6][12]

-

Masking of miRNA Binding Sites: LNA oligonucleotides can be designed to bind to miRNA recognition elements in the 3' UTR of mRNAs, thereby preventing the binding of endogenous miRNAs and upregulating protein expression.[13]

Logical Relationship: Steric Blocking Mechanisms of LNA Oligonucleotides

Caption: Diverse steric blocking mechanisms of LNA oligonucleotides.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of LNA-modified oligonucleotides.

Thermal Denaturation Analysis for Melting Temperature (Tm) Determination

This protocol determines the Tm of an LNA-oligonucleotide duplex, providing a quantitative measure of its binding affinity.

Methodology:

-

Oligonucleotide Preparation:

-

Resuspend the LNA-modified oligonucleotide and its complementary DNA or RNA target to a stock concentration of 100 µM in nuclease-free water.

-

Prepare a 2x annealing buffer (e.g., 20 mM sodium phosphate, 200 mM NaCl, 0.2 mM EDTA, pH 7.0).

-

-

Annealing:

-

In a microcentrifuge tube, combine the LNA oligonucleotide and its complement to a final concentration of 1 µM each in 1x annealing buffer.

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature over 1-2 hours to ensure proper duplex formation.

-

-

Spectrophotometric Measurement:

-

Transfer the annealed sample to a quartz cuvette suitable for a UV-Vis spectrophotometer equipped with a temperature controller.

-

Measure the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature.

-

The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This is most accurately determined by calculating the first derivative of the melting curve; the peak of the derivative plot represents the Tm.[3]

-

Serum Stability Assay

This assay evaluates the nuclease resistance of LNA-modified oligonucleotides in a biologically relevant medium.

Methodology:

-

Oligonucleotide Labeling (Optional but Recommended):

-

Label the 5' end of the LNA oligonucleotide with a fluorescent dye (e.g., Cy3) or a radioactive isotope (e.g., 32P) for easier detection.

-

-

Incubation:

-

Prepare aliquots of human or fetal bovine serum (e.g., 90 µL).

-

Add the labeled LNA oligonucleotide to each serum aliquot to a final concentration of 1 µM.

-

Incubate the samples at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), remove an aliquot of the reaction mixture and immediately quench the nuclease activity by adding a stop solution (e.g., formamide loading buffer containing EDTA) and placing it on ice.

-

-

Analysis by Gel Electrophoresis:

-

Separate the samples on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

-

Visualize the intact oligonucleotide bands using a suitable imaging system (fluorescence scanner or phosphorimager).

-

-

Data Analysis:

-

Quantify the band intensity of the intact oligonucleotide at each time point.

-

Plot the percentage of intact oligonucleotide versus time.

-

Calculate the half-life (t1/2) by fitting the data to a single exponential decay curve.[3]

-

In Vitro RNase H Cleavage Assay

This assay determines the ability of an LNA gapmer to induce RNase H-mediated cleavage of a target RNA.

Methodology:

-

Substrate Preparation:

-

Synthesize the target RNA transcript, which can be radiolabeled (e.g., with [α-32P]UTP) during in vitro transcription for sensitive detection.

-

Anneal the LNA gapmer to the target RNA in an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT). A typical molar ratio is 1:5 (RNA:gapmer).

-

-

Enzymatic Reaction:

-

Initiate the cleavage reaction by adding recombinant RNase H (e.g., E. coli or human RNase H1) to the mixture.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination and Product Analysis:

-

Data Analysis:

-

Quantify the intensity of the full-length RNA substrate and the cleavage products.

-

Calculate the percentage of cleavage. Controls should include a reaction without RNase H and a reaction with a non-gapmer LNA oligonucleotide.

-

Experimental Workflow: Characterizing an LNA Gapmer

Caption: A typical experimental workflow for the preclinical evaluation of an LNA gapmer.

Conclusion

LNA-modified oligonucleotides have emerged as a powerful platform for the specific and potent modulation of gene expression. Their exceptional binding affinity, coupled with high nuclease resistance, underpins their efficacy. The ability to rationally design LNA oligonucleotides to function via either RNase H-mediated degradation or steric blockade provides a versatile toolkit for researchers and drug developers. The experimental protocols detailed herein offer a robust framework for the characterization and validation of novel LNA-based therapeutic candidates. As our understanding of the intricate cellular uptake and trafficking pathways of these molecules continues to grow, so too will the potential for developing highly effective and safe LNA-based medicines.

References

- 1. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]

- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MicroRNAs as therapeutic targets in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 12. Targeting MicroRNAs in Cancer: Rationale, Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

The Unlocked Potential of a Locked Conformation: A Technical Guide to 2',4'-BNA

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is continually evolving, driven by the pursuit of enhanced stability, binding affinity, and specificity. Among the most promising innovations in this arena is the development of 2',4'-bridged nucleic acids (2',4'-BNAs). These synthetic analogs, characterized by a methylene bridge that locks the ribose moiety into a C3'-endo (North) conformation, exhibit remarkable properties that make them powerful tools for a range of applications, from antisense technology to diagnostics. This technical guide provides an in-depth exploration of the structural rigidity and conformational dynamics of 2',4'-BNAs, offering a comprehensive resource for researchers seeking to harness their potential.

The Core of Rigidity: Structural Features of 2',4'-BNA

2',4'-BNA is a class of modified RNA nucleotides where a bridge is synthetically incorporated between the 2' and 4' positions of the ribose sugar. This structural constraint locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes. This pre-organization of the sugar moiety is the primary reason for the enhanced biophysical properties of 2',4'-BNA-modified oligonucleotides.

Several generations of 2',4'-BNAs have been developed, each with unique modifications to the bridge to fine-tune its properties. Notable examples include:

-

Locked Nucleic Acid (LNA): The first generation of 2',4'-BNA, featuring a 2'-O,4'-C-methylene bridge.

-

2',4'-BNA(NC): A second-generation analog with a 2'-O,4'-C-aminomethylene bridge, which introduces a nitrogen atom into the bridge, further enhancing its properties.[1][2] Variants of 2',4'-BNA(NC) include those with N-H, N-Me, and N-Bn substitutions on the amino group.[3]

-

2',4'-BNAcoc: This analog possesses a seven-membered bridge (2'-O,4'-C-methylenoxymethylene), which also rigidly locks the sugar in the N-type conformation.[4]

-

cEt and cMOE BNA: These analogs incorporate constrained 2'-O-ethyl (cEt) or 2'-O-methoxyethyl (cMOE) modifications within the bicyclic structure, offering a balance of high affinity and improved safety profiles.[5]

The rigid N-type conformation of 2',4'-BNAs leads to several key advantages over natural nucleic acids and other analogs:

-

Increased Binding Affinity: The pre-organized structure of 2',4'-BNA monomers reduces the entropic penalty of hybridization, leading to a significant increase in the melting temperature (Tm) of duplexes with complementary DNA and RNA strands.[6][7]

-

Enhanced Nuclease Resistance: The bridged structure provides steric hindrance against nuclease degradation, significantly increasing the in vivo stability of 2',4'-BNA-modified oligonucleotides compared to natural DNA and RNA, and even phosphorothioate analogs.[5][8][9]

-

Improved Specificity: The high binding affinity allows for the use of shorter oligonucleotides, which can lead to greater sequence specificity and reduced off-target effects.

Quantitative Analysis of 2',4'-BNA Properties

The enhanced properties of 2',4'-BNA-modified oligonucleotides have been quantified through various biophysical studies. The following tables summarize key data, providing a comparative overview.

Table 1: Thermal Stability (Tm) of 2',4'-BNA Modified Duplexes

| Oligonucleotide Sequence (Modification) | Complement | Tm (°C) | ΔTm/modification (°C) | Reference |

| 5'-d(CGC-T -GTC)-3' (Unmodified) | 3'-r(GCG-A-CAG)-5' | 50.5 | - | [10] |

| 5'-d(CGC-T -GTC)-3' (LNA) | 3'-r(GCG-A-CAG)-5' | 59.5 | +9.0 | [10] |

| 5'-d(CGC-T -GTC)-3' (2',4'-BNA(NC)[NH]) | 3'-r(GCG-A-CAG)-5' | 61.5 | +11.0 | [10] |

| 5'-d(CGC-T -GTC)-3' (2',4'-BNA(NC)[NMe]) | 3'-r(GCG-A-CAG)-5' | 60.5 | +10.0 | [10] |

| 5'-d(TFO) (Unmodified) | 3'-d(dsDNA target) | - | - | [11] |

| 5'-d(TFO) (2',4'-BNA modified) | 3'-d(dsDNA target) | - | +4.3 to +5.0 | [11] |

| BNA/DNA chimeric oligonucleotides | RNA | - | +5 to +6 | [6] |

Note: TFO stands for Triplex-Forming Oligonucleotide. ΔTm values represent the change in melting temperature per modification compared to the unmodified oligonucleotide.

Table 2: Nuclease Resistance of 2',4'-BNA Modified Oligonucleotides

| Oligonucleotide Modification | Relative Nuclease Resistance | Reference |

| Natural DNA | Low | [5][9] |

| Phosphorothioate (PS) | Moderate | [10] |

| LNA | Moderate | [5][9] |

| 2',4'-BNA(NC) | High | [2][9] |

| cEt and cMOE BNA | Very High | [5] |

Table 3: Binding Affinity (Kd) of 2',4'-BNA Modified Oligonucleotides

| Oligonucleotide | Target | Fold Increase in Binding Affinity (vs. natural) | Reference |

| 2',4'-BNA modified TFO | dsDNA | at least 300-fold | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2',4'-BNA-modified oligonucleotides.

Synthesis of 2',4'-BNA Oligonucleotides

The synthesis of 2',4'-BNA modified oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry, a well-established and robust method.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

Caption: Automated solid-phase synthesis cycle for incorporating 2',4'-BNA monomers.

Protocol:

-

Preparation of 2',4'-BNA Phosphoramidites: The synthesis of the monomeric 2',4'-BNA phosphoramidite building blocks is a multi-step organic synthesis process, the specifics of which depend on the desired bridge chemistry (e.g., LNA, 2',4'-BNA(NC)).[3][10] These phosphoramidites are then used in the automated synthesizer.

-

Solid-Phase Synthesis:

-

Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Cycle: The synthesis proceeds through a series of automated cycles, each adding one nucleotide to the growing chain.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

-

Coupling: The 2',4'-BNA phosphoramidite, activated by a catalyst (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine).

-

-

-

Cleavage and Deprotection: Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a strong base (e.g., ammonium hydroxide).

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide.

Conformational Analysis

The structural rigidity and conformation of 2',4'-BNA-modified oligonucleotides are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the three-dimensional structure and dynamics of oligonucleotides in solution.

Protocol:

-

Sample Preparation: Dissolve the purified 2',4'-BNA-modified oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O). The concentration should be in the millimolar range.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

-

1D ¹H NMR: To observe the overall spectral features and imino proton resonances indicative of base pairing.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are coupled through chemical bonds within the same sugar spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹H-³¹P Correlation Spectra: To probe the conformation of the phosphodiester backbone.

-

-

Data Analysis: The NMR data is processed and analyzed to assign the resonances to specific protons and nuclei in the oligonucleotide. The distance and dihedral angle restraints derived from the NMR data are then used in computational modeling programs to calculate the three-dimensional structure of the 2',4'-BNA-modified duplex.

3.2.2. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Protocol:

-

Crystallization: The purified 2',4'-BNA-modified oligonucleotide is crystallized by screening a wide range of conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays. The diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final high-resolution structure.

3.2.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to probe the overall conformation of nucleic acids in solution.

Protocol:

-

Sample Preparation: Prepare a solution of the 2',4'-BNA-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer) at a concentration typically in the micromolar range.

-

Data Acquisition: The CD spectrum is recorded over a wavelength range of approximately 200-320 nm. The characteristic CD spectrum of an A-form duplex (which is expected for 2',4'-BNA-containing duplexes) shows a positive peak around 260 nm and a negative peak around 210 nm.

-

Thermal Melting: To determine the melting temperature (Tm), the CD signal at a specific wavelength (e.g., 260 nm) is monitored as the temperature is gradually increased. The Tm is the temperature at which 50% of the duplex is denatured.

Mechanisms of Action in Drug Development

The unique properties of 2',4'-BNAs make them highly effective in antisense and RNA interference (RNAi) applications.

Antisense Oligonucleotides (ASOs)

2',4'-BNA-modified ASOs are typically designed as "gapmers," consisting of a central block of DNA or phosphorothioate DNA flanked by 2',4'-BNA "wings."

Signaling Pathway: RNase H-Mediated Cleavage

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and properties of 2',4'-BNA(NC), a second generation BNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and properties of 2',4'-BNA(NC): a bridged nucleic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bridged nucleic acid, 2',4'-BNA COC: synthesis of fully modified oligonucleotides bearing thymine, 5-methylcytosine, adenine and guanine 2',4'-BNA COC monomers and RNA-selective nucleic-acid recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Locked Nucleic Acids (LNA) Vs. Bridged Nucleic Acids (BNA) [biosyn.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Methyl substituted 2',4'- BNANC: a highly nuclease-resistant nucleic acid analogue with high-affinity RNA selective hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. 2'-O,4'-C-Methylene bridged nucleic acid (2',4'-BNA): synthesis and triplex-forming properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bridged Nucleic Acids and Their Analogs for Researchers and Drug Development Professionals

Introduction

Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering unprecedented control over the structural and functional properties of oligonucleotides.[1] These synthetic analogs are characterized by a covalent bridge that locks the ribose sugar moiety into a specific conformation, typically the C3'-endo (North) conformation, which is characteristic of A-form RNA duplexes.[1][2] This structural rigidity pre-organizes the oligonucleotide for hybridization, leading to a host of desirable properties for research and therapeutic applications.[1]

The first generation of BNAs, known as Locked Nucleic Acids (LNAs), were independently developed in the late 1990s and demonstrated a remarkable increase in binding affinity to complementary DNA and RNA strands.[3] This pioneering work has since paved the way for the development of subsequent generations of BNAs with fine-tuned characteristics. Unlike traditional nucleic acids, which possess a higher degree of conformational freedom, the "locked" structure of BNAs is thermodynamically favorable for duplex formation.[4] This guide provides a comprehensive overview of BNAs and their analogs, detailing their properties, synthesis, and applications, with a focus on providing practical data and protocols for researchers in the field.

Core Concepts and Chemical Structures

The defining feature of a BNA is the introduction of a bridge at the 2', 4'-position of the ribose sugar. This bridge can be a five, six, or even seven-membered ring structure.[1] The nature of this bridge dictates the specific properties of the BNA analog.

-

Locked Nucleic Acid (LNA) / 2',4'-BNA: The archetypal BNA, LNA, contains a 2'-O,4'-C-methylene bridge. This five-membered ring structure effectively locks the ribose in a C3'-endo conformation, mimicking the structure of RNA.[2]

-

2'-O,4'-C-Ethylene-Bridged Nucleic Acid (ENA): ENA possesses a six-membered ethylene bridge between the 2'-oxygen and the 4'-carbon. This modification also enforces an N-type sugar pucker and has been shown to confer even greater nuclease resistance than LNA.

-

2',4'-BNANC: This second-generation BNA features a six-membered bridge with an N-O linkage (2'-O,4'-C-aminoethylene bridge).[3] Oligonucleotides containing 2',4'-BNANC exhibit high thermal stability, enhanced nuclease resistance, and lower toxicity compared to their LNA counterparts.[3]

-

Unlocked Nucleic Acid (UNA): In stark contrast to the rigid structure of BNAs, Unlocked Nucleic Acid (UNA) is an acyclic RNA mimic that lacks the C2'-C3' bond of the ribose ring. This modification introduces flexibility and has a destabilizing effect on duplexes, a property that can be strategically employed in siRNA design to reduce off-target effects.

Quantitative Data on BNA Properties

The incorporation of BNA monomers into oligonucleotides leads to significant and quantifiable improvements in their biophysical properties. The following tables summarize key data for easy comparison.

Table 1: Thermal Stability of BNA-Modified Oligonucleotides

The melting temperature (Tm) is a critical parameter for assessing the stability of a nucleic acid duplex. The change in Tm (ΔTm) per modification is a common metric for evaluating the stabilizing effect of a nucleic acid analog.

| BNA Analog | Complementary Strand | Average ΔTm per Modification (°C) | Reference(s) |

| LNA (2',4'-BNA) | RNA | +1.5 to +4 | [5] |

| DNA | +1.3 to +3.0 | [3] | |

| ENA | RNA | +5.2 | [] |

| 2',4'-BNANC | RNA | +4.7 to +7.0 | [3] |

| DNA | -1.0 to +1.8 | [3] |

Note: ΔTm values can vary depending on the sequence context, number of modifications, and buffer conditions.

Table 2: Nuclease Resistance of BNA Analogs

Enhanced resistance to degradation by cellular nucleases is a key advantage of BNAs for in vivo applications.

| BNA Analog | Comparison | Relative Nuclease Resistance | Reference(s) |

| LNA (2',4'-BNA) | vs. Phosphorothioate | More stable | [5] |

| ENA | vs. DNA | ~400 times more resistant | |

| vs. LNA | ~80 times more resistant | ||

| 2',4'-BNANC | vs. LNA | Much higher resistance | [1] |

| vs. Phosphorothioate | Tremendously higher | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BNA-containing oligonucleotides.

Protocol 1: Solid-Phase Synthesis of BNA-Modified Oligonucleotides

The synthesis of BNA-modified oligonucleotides is achieved through standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

1. Solid Support Preparation:

- Start with a solid support, typically controlled-pore glass (CPG) or polystyrene, functionalized with the desired 3'-terminal nucleoside.

2. Synthesis Cycle: Each cycle consists of four main steps:

- Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid solution (e.g., 3% trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.[8]

- Coupling: Activation of the BNA phosphoramidite monomer with an activator (e.g., tetrazole or a derivative) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8] This forms a phosphite triester linkage.

- Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[9]

- Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[8] For phosphorothioate linkages, a sulfurizing agent is used instead.

3. Cleavage and Deprotection:

- After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution.

- This is followed by deprotection of the phosphate and nucleobase protecting groups by heating in the ammonium hydroxide solution.

4. Purification:

- The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[8]

Protocol 2: Thermal Melting (Tm) Analysis

This protocol determines the Tm of a BNA-modified oligonucleotide duplex by measuring the change in UV absorbance with temperature.

1. Sample Preparation:

- Anneal the BNA-modified oligonucleotide with its complementary DNA or RNA strand in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

- Prepare samples at a known concentration (e.g., 2 µM) in a quartz cuvette.

2. Instrumentation:

- Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

3. Measurement:

- Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C).[10]

- Record the absorbance at each temperature point to generate a melting curve.

4. Data Analysis:

- Plot absorbance versus temperature. The resulting curve will be sigmoidal.

- The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.[11] This can be determined by finding the maximum of the first derivative of the melting curve.

Protocol 3: Nuclease Resistance Assay (3'-Exonuclease)

This assay evaluates the stability of BNA-modified oligonucleotides against degradation by a 3'-exonuclease, such as snake venom phosphodiesterase (SVPD).

1. Sample Preparation:

- Prepare the BNA-modified oligonucleotide and a control unmodified oligonucleotide at a specific concentration in an appropriate buffer (e.g., glycine buffer for SVPD).[12]

2. Enzyme Reaction:

- Add the 3'-exonuclease (e.g., SVPD) to the oligonucleotide solutions to initiate the degradation reaction.[12]

- Incubate the reactions at 37 °C.

3. Time-Course Analysis:

- At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzyme activity (e.g., by adding EDTA or heating).

4. Analysis of Degradation:

- Analyze the samples by PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.

- Quantify the amount of remaining full-length oligonucleotide at each time point to determine the degradation rate.

Protocol 4: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of BNA-modified duplexes.

1. Sample Preparation:

- Prepare the BNA-modified oligonucleotide duplex in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference. The buffer must be optically transparent in the far-UV region.[13]

- The sample should be highly pure.[13]

2. Instrumentation:

- Use a CD spectropolarimeter.

3. Measurement:

- Record the CD spectrum in the far-UV range (typically 190-320 nm).[13]

- The resulting spectrum provides information about the helical conformation of the duplex. A-form duplexes (typical for RNA and BNA-RNA hybrids) show a positive peak around 260 nm and a negative peak around 210 nm, while B-form duplexes (typical for DNA) have a positive peak around 275 nm and a negative peak around 245 nm.

Signaling Pathways and Experimental Workflows

Mechanism of Action for BNA-based Antisense Oligonucleotides (ASOs)

A common application of BNAs is in "gapmer" ASOs. These are chimeric oligonucleotides with a central "gap" of DNA or phosphorothioate DNA flanked by BNA "wings". This design leverages the high binding affinity and nuclease resistance of the BNA wings and the ability of the DNA gap to recruit RNase H.

The diagram below illustrates the RNase H-mediated degradation of target mRNA by a BNA gapmer ASO.

References

- 1. Bridged nucleic acid - Wikipedia [en.wikipedia.org]

- 2. immuneed.com [immuneed.com]

- 3. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 7. 2',4'-BNA(NC): a novel bridged nucleic acid analogue with excellent hybridizing and nuclease resistance profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atdbio.com [atdbio.com]

- 9. neb.com [neb.com]

- 10. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2'-O,4'-C-Methyleneadenosine: A Bridged Nucleic Acid Analog as a Nucleoside Antimetabolite

Abstract

This technical guide provides an in-depth overview of 2'-O,4'-C-Methyleneadenosine, a synthetically modified nucleoside analog. It is classified as both a nucleoside antimetabolite and a first-generation Bridged Nucleic Acid (BNA), also known as a Locked Nucleic Acid (LNA). The defining structural feature of this molecule is a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the furanose ring into a C3'-endo conformation. This conformational rigidity enhances binding affinity to complementary nucleic acid strands and confers unique biological properties. As a nucleoside analog, it must be anabolized intracellularly to its active triphosphate form to exert its antimetabolite effects. The triphosphate analog then competes with endogenous nucleoside triphosphates for incorporation into nascent DNA or RNA chains by polymerases, leading to chain termination and inhibition of nucleic acid synthesis. This guide details its mechanism of action, synthesis, and potential therapeutic applications, supported by illustrative data from related compounds, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Nucleoside Antimetabolites

Nucleoside antimetabolites are a class of drugs that are structurally similar to natural purine or pyrimidine nucleosides, the essential building blocks of DNA and RNA.[1][2] These analogs can be taken up by cells and, like their physiological counterparts, undergo intracellular phosphorylation by host cell kinases to become active nucleotide 5'-triphosphates.[1][3][4]

Once activated, their primary mechanisms of action include:

-

Competitive Inhibition: The analog triphosphate competes with the natural deoxynucleotide or nucleotide triphosphate for the active site of a DNA or RNA polymerase.

-

Chain Termination: After incorporation into a growing nucleic acid strand, the analog can prevent the addition of the next nucleotide, thereby halting elongation.[5] This can occur even if the analog possesses a 3'-hydroxyl group, a phenomenon known as nonobligate chain termination.[5]

By disrupting the process of DNA replication or RNA synthesis, these agents can induce cell cycle arrest and apoptosis, making them effective antiviral and anticancer agents.[2][3][6]

This compound (LNA-A): A Bridged Nucleic Acid Analog

Structure and Properties

This compound, also known as LNA-A, is a modified adenosine analog characterized by a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose moiety.[7][8][9] This bridge locks the sugar pucker in a C3'-endo conformation, which is the preferred conformation for nucleotides in A-form DNA and RNA duplexes. This pre-organization of the sugar conformation is a hallmark of Bridged Nucleic Acids (BNAs).[10][11] The primary consequence of this structural constraint is a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.

Synthesis

A chemoenzymatic convergent synthesis for 2'-O,4'-C-methyleneribonucleosides has been developed.[12] This methodology leverages the high regioselectivity of enzymes to achieve specific chemical transformations that are challenging through traditional chemistry alone. The key step involves the efficient and selective acetylation of one of two diastereotopic hydroxymethyl groups on a ribofuranose precursor, catalyzed by Novozyme-435, an immobilized lipase.[12] This enzymatic step allows for the successful and convergent synthesis of various LNA monomers, including the adenosine analog.[12]

Mechanism of Action as an Antimetabolite

The function of this compound as an antimetabolite is contingent on its intracellular conversion to its active triphosphate form.

Intracellular Activation Pathway

For this compound to become active, it must be phosphorylated three times by cellular kinases. This sequential addition of phosphate groups to the 5'-hydroxyl position converts the nucleoside into its corresponding monophosphate (LNA-AMP), diphosphate (LNA-ADP), and finally the active triphosphate (LNA-ATP) form. This bioactivation is a prerequisite for its recognition by polymerases.

Inhibition of Polymerases and Non-obligate Chain Termination

The active LNA-ATP competes with endogenous ATP for incorporation into growing nucleic acid chains by polymerases, such as viral RNA-dependent RNA polymerase (RdRp).[4][5] Studies on related 2'-C-methylated nucleoside analogs have shown that after incorporation, despite the presence of a 3'-hydroxyl group necessary for forming the next phosphodiester bond, further chain elongation is prevented.[5] This "nonobligate chain termination" is not due to a steric clash that prevents the next nucleotide from binding. Instead, the incorporated analog locks the polymerase in a conformation that prevents the active site from closing, a critical step required for catalysis of the subsequent nucleotide addition.[5][13]

Preclinical Data and Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, data from structurally related adenosine analogs can serve as valuable illustrations of the potential potency and activity profile for this class of compounds.

Table 1: In Vitro Cytotoxicity and Antiviral Activity of Related Adenosine Analogs

| Compound | Target/Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| 2-chloro-2'-deoxyadenosine | CCRF-CEM T-lymphoblastoid cells | Growth Inhibition | IC50 | 0.045 | [6] |

| 2-bromo-2'-deoxyadenosine | CCRF-CEM T-lymphoblastoid cells | Growth Inhibition | IC50 | 0.068 | [6] |

| 4'-C-methyl-2'-deoxyadenosine | HIV-1 infected cells | Viral Replication | EC50 | Submicromolar | [14] |

| 4'-C-ethyl-2'-deoxyadenosine | HIV-1 infected cells | Viral Replication | EC50 | Submicromolar | [14] |

| HNC-1664 | SARS-CoV-2 infected cells | Antiviral Activity | IC50 | 0.019 - 0.096 | [15] |

| Riboprine | SARS-CoV-2 infected cells | Antiviral Activity | EC50 | 0.49 | [16] |

| Forodesine | SARS-CoV-2 infected cells | Antiviral Activity | EC50 | 0.73 | [16] |

| 1'-cyano-4-aza-7,9-dideazaadenosine | HCV Replicon (Huh-7 cells) | Antiviral Activity | EC50 | 4.1 | [4] |

Table 2: In Vitro Enzyme Inhibition by Triphosphate Forms of Related Analogs

| Compound (Triphosphate form) | Enzyme | Endpoint | Value (µM) | Reference |

| Riboprine-TP | SARS-CoV-2 RdRp | EC50 | 0.22 | [16] |

| Forodesine-TP | SARS-CoV-2 RdRp | EC50 | 0.25 | [16] |

| 1'-cyano-4-aza-7,9-dideazaadenosine-TP | HCV RdRp (NS5B) | IC50 | 5.6 | [4] |

Key Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol determines the concentration of the compound that causes a 50% reduction in cell viability (CC50).

-

Cell Plating: Seed human cell lines (e.g., A549, Huh-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent such as WST-8 or CellTiter-Glo® to each well. These reagents measure metabolic activity or ATP levels, respectively, which correlate with the number of viable cells.

-

Data Acquisition: After a short incubation with the reagent (1-4 hours), measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the untreated control wells. Plot the percentage of cell viability against the compound concentration (log-transformed) and use a non-linear regression model to calculate the CC50 value.

HCV Replicon Assay for Antiviral Activity

This cell-based assay measures the ability of a compound to inhibit viral replication.[4][9]

-

Cell Plating: Seed Huh-7 cells harboring a Hepatitis C Virus (HCV) subgenomic replicon that expresses a reporter gene (e.g., luciferase) into 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 72 hours to allow the compound to affect viral replication.

-

Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the intracellular contents, including the luciferase enzyme.

-

Luciferase Measurement: Add a luciferase substrate to the cell lysate. The resulting luminescence, which is proportional to the level of viral replication, is measured with a luminometer.

-

Analysis: Calculate the 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%, by plotting the luminescence signal against the compound concentration. The selectivity index (SI) can be calculated as CC50/EC50.

In Vitro Polymerase Chain Termination Assay

This biochemical assay directly assesses the effect of the compound's triphosphate form on polymerase activity.[5][14]

-

Reaction Setup: Prepare a reaction mixture containing a buffer, a purified polymerase (e.g., HIV-1 RT or HCV RdRp), a 5'-radiolabeled DNA/RNA primer annealed to a complementary template, and a mixture of dNTPs or NTPs.

-

Initiation: Aliquot the mixture into tubes. Add either the natural nucleotide (ATP) as a control or the triphosphate analog (LNA-ATP) at various concentrations. Initiate the reaction by adding the enzyme.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding a quenching buffer containing EDTA and formamide.

-

Product Resolution: Denature the products by heating and resolve them on a high-resolution denaturing polyacrylamide gel (PAGE).

-

Visualization and Analysis: Visualize the radiolabeled DNA/RNA products using phosphorimaging. The appearance of shorter bands in the presence of LNA-ATP compared to the control indicates chain termination.

Pharmacokinetics and Metabolism (General Principles)

The pharmacokinetic (PK) profile of a single nucleoside analog like this compound is expected to differ significantly from that of an LNA-containing oligonucleotide. For single nucleoside analogs, oral bioavailability can be variable and is a key consideration.[17]

For the broader class of LNA and 2'-O-methoxyethyl (2'-MOE) modified oligonucleotides, which incorporate analogs like LNA-A, the PK properties are better characterized:

-

Distribution: Following subcutaneous administration, these oligonucleotides are absorbed and distribute widely, with the highest concentrations found in the kidney and liver.[18] They are highly bound to plasma proteins.[18]

-

Metabolism: The primary metabolic pathway is through cleavage by endo- and exonucleases, resulting in shortened oligonucleotide metabolites.[18][19]

-

Excretion: The parent drug and its metabolites are primarily eliminated through urinary excretion.[18] The elimination from plasma is multiphasic, with a rapid distribution phase followed by a much slower terminal elimination phase.[18]

Conclusion and Future Directions

This compound is a potent nucleoside analog that combines the antimetabolite properties of adenosine analogs with the unique conformational rigidity of Bridged Nucleic Acids. Its mechanism of action, involving intracellular phosphorylation and subsequent non-obligate termination of nucleic acid synthesis, positions it as a promising scaffold for the development of novel antiviral and anticancer therapeutics. The locked C3'-endo conformation enhances its interaction with polymerases and provides a distinct advantage over more flexible nucleoside analogs.

Future research should focus on generating specific preclinical data for this compound, including comprehensive in vitro activity against a wide range of viral and cancer cell lines, detailed enzymatic inhibition studies, and in vivo efficacy and toxicology assessments. Furthermore, a thorough investigation of its pharmacokinetic and metabolic profile as a single agent is crucial for its potential translation into a clinical candidate. The exploration of prodrug strategies to enhance its oral bioavailability and intracellular phosphorylation could further unlock its therapeutic potential.

References

- 1. hemonc.mhmedical.com [hemonc.mhmedical.com]

- 2. [Antimetabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bridged Nucleic Acids Reloaded - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of bridged nucleic acid analogues for antigene technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemoenzymatic convergent synthesis of 2'-O,4'-C-methyleneribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]